molecular formula C16H17N3O3S B2758010 2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide CAS No. 1210808-09-5

2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide

Cat. No. B2758010
CAS RN: 1210808-09-5
M. Wt: 331.39
InChI Key: IZHXMJWYVSHSDK-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on similar compounds has demonstrated significant antibacterial properties, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. For instance, the study by Palkar et al. (2017) synthesized novel analogs showing promising antibacterial activity at non-cytotoxic concentrations, suggesting potential applications of similar compounds in developing new antibacterial drugs (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone have shown to inhibit COX-1/COX-2 selectively, with significant analgesic and anti-inflammatory activities. Such research indicates the potential of structurally related compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives have revealed potent cytotoxicity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. This suggests the therapeutic potential of related compounds in cancer treatment (Deady et al., 2005).

Antiallergic Activity

Some compounds, through modification of the acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, have shown comparable antiallergic activity to known drugs when tested both intraperitoneally and orally, highlighting the potential of similar molecules in developing new antiallergic medications (Wade et al., 1983).

Antiviral Activity

Thiazole C-nucleosides synthesized from glycosyl cyanides have demonstrated in vitro activity against viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, suggesting the antiviral potential of structurally similar compounds (Srivastava et al., 1977).

properties

IUPAC Name

2,4-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-14(23-10(2)17-9)15(20)18-11-4-5-13-12(8-11)16(21)19(3)6-7-22-13/h4-5,8H,6-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHXMJWYVSHSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide

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